molecular formula C5H4ClN3O2 B016209 4-Chloro-5-nitropyridin-2-amine CAS No. 24484-96-6

4-Chloro-5-nitropyridin-2-amine

Cat. No.: B016209
CAS No.: 24484-96-6
M. Wt: 173.56 g/mol
InChI Key: LHFAJLRJEULFIT-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_4)ClN(_3)O(_2) It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the fifth position, along with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitropyridin-2-amine typically involves the nitration of 4-chloro-2-aminopyridine. One common method includes the reaction of 4-chloro-2-aminopyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide, peracids

Major Products:

Scientific Research Applications

4-Chloro-5-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the nitro and amino groups allows for interactions with various molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

  • 2-Amino-5-nitropyridine
  • 4-Bromo-5-nitropyridin-2-amine
  • 5-Nitro-2,3-pyridinediamine
  • 2-Amino-5-nitropyridin-3-ol

Comparison: 4-Chloro-5-nitropyridin-2-amine is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-Amino-5-nitropyridine and 4-Bromo-5-nitropyridin-2-amine, the chloro derivative exhibits different substitution patterns and electronic effects, making it valuable for specific synthetic and research applications .

Biological Activity

4-Chloro-5-nitropyridin-2-amine (CAS No. 24484-96-6) is a heterocyclic organic compound with the molecular formula C5_5H4_4ClN3_3O2_2. This compound features a chlorine atom at the fourth position, a nitro group at the fifth position, and an amino group at the second position of the pyridine ring. Its unique structure imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemical research.

The compound is characterized by:

  • Molecular Weight : 173.56 g/mol
  • Boiling Point : Not specified
  • Hydrogen Bonding : It has one hydrogen bond donor and three hydrogen bond acceptors, which facilitate its interactions in biological systems .

This compound primarily acts as an enzyme inhibitor . It can bind to the active sites of various enzymes, blocking their activity. The presence of both nitro and amino groups allows it to interact with multiple molecular targets, influencing various cellular pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : This compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its efficacy .
  • Cytokine Inhibition : It has been utilized in studies focusing on cytokine inhibitors, demonstrating potential in modulating immune responses .
  • Synthesis of Bioactive Molecules : The compound serves as a precursor in synthesizing more complex heterocyclic compounds and pharmaceuticals, particularly those targeting specific enzyme pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Cytokine InhibitionModulates immune response
Enzyme InhibitionBlocks specific enzyme activities
Precursor for SynthesisUsed in creating complex pharmaceuticals

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the nitro group enhanced antibacterial activity, highlighting the importance of structural features in determining biological efficacy .

Properties

IUPAC Name

4-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFAJLRJEULFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408827
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-96-6
Record name 4-chloro-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in 500 ml of liquid ammonium was added potassium permanganate (19.9 g, 126.1 mmol). The reaction was stirred at this temperature (−33° C.) for 5 hours then slowly warmed to room temperature. After evaporation of ammonia, water (1 L) was added. The solid formed was collected by filtration and washed with water (2 L). The solid was extracted with 1:1=DCM:EtOAc (5×500 ml). The solvent was removed and the resulting solid was recrystallized from EtOAc (400 ml) to give the title compound as a yellow solid (4.4 g, 33%). 1H NMR (400 MHz) 8.88 (s, 1H), 7.65 (b, 2H), 6.62 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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